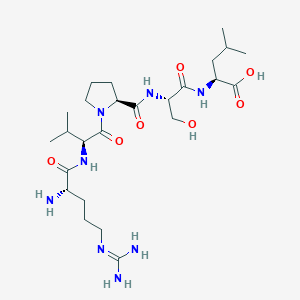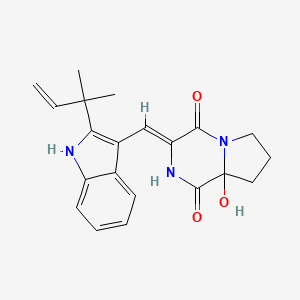
Brevianamide Q
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brevianamide Q is a naturally occurring diketopiperazine alkaloid derived from fungi, specifically from the genus Aspergillus. It belongs to a class of compounds known for their complex structures and significant biological activities. This compound is part of a larger family of brevianamides, which have been the focus of extensive research due to their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of brevianamide Q involves multiple steps, starting from simple precursors. One common approach is the total synthesis method, which includes the formation of the diketopiperazine core followed by various functional group modifications. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in scaling up the synthesis process. advancements in biotechnological methods, such as the use of genetically engineered fungi, have shown promise in producing this compound in larger quantities.
化学反应分析
Types of Reactions
Brevianamide Q undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学研究应用
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Brevianamide Q has shown significant biological activities, including antiviral and antibacterial properties.
Medicine: Research has indicated potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Its unique structure and properties make it a valuable compound for developing new materials and chemical processes.
作用机制
The mechanism of action of brevianamide Q involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain viral enzymes, leading to antiviral effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Brevianamide Q is unique among its family of compounds due to its specific structure and biological activities. Similar compounds include:
Brevianamide A: Known for its antibacterial properties.
Brevianamide B: Exhibits antifungal activity.
Brevianamide X: Has shown potential in cancer treatment.
Brevianamide Y: Known for its antiviral properties.
属性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
(3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C21H23N3O3/c1-4-20(2,3)17-14(13-8-5-6-9-15(13)22-17)12-16-18(25)24-11-7-10-21(24,27)19(26)23-16/h4-6,8-9,12,22,27H,1,7,10-11H2,2-3H3,(H,23,26)/b16-12- |
InChI 键 |
ZYCIAQNYHXTHMV-VBKFSLOCSA-N |
手性 SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4CCCC4(C(=O)N3)O |
规范 SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C=C3C(=O)N4CCCC4(C(=O)N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)

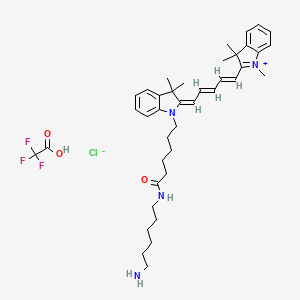
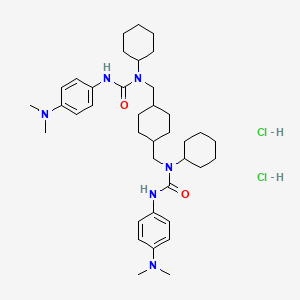
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
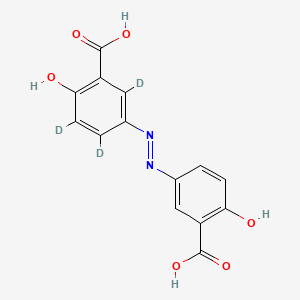
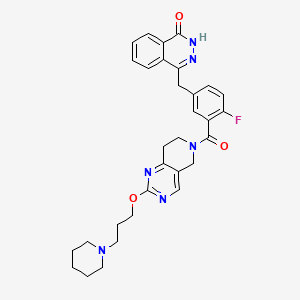
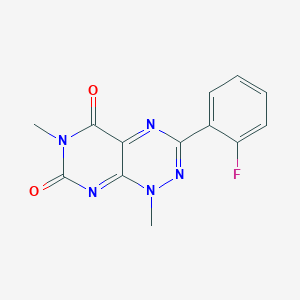

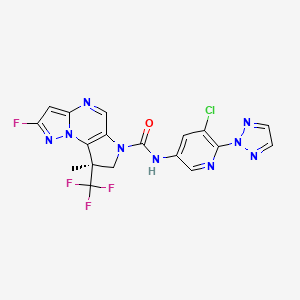

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
